(2-(Prop-2-yn-1-yloxy)phenyl)methanamine
Description
General Academic Significance of Alkynyl Amines and Ether Systems
Alkynyl amines, particularly propargylamines, are crucial intermediates in organic synthesis. The presence of the alkyne group allows for a variety of chemical reactions, including cycloadditions, coupling reactions, and nucleophilic additions, making them valuable precursors for the synthesis of complex nitrogen-containing heterocycles and other biologically active molecules. researchgate.net The A³ coupling reaction (aldehyde-alkyne-amine) is a well-established method for preparing propargylamines, highlighting their importance in multicomponent reactions that aim for molecular complexity in a single step. researchgate.net Furthermore, the functionalization of amines at the α-carbon position is a key strategy in chemical synthesis. researchgate.netnih.gov The development of catalytic methods for the α-alkynylation of cyclic amines demonstrates the ongoing interest in creating new C-C bonds adjacent to a nitrogen atom. nih.gov
Ether linkages are prevalent in a vast array of natural products and synthetic compounds with significant biological activity. The propargyl ether group, in particular, is a versatile functional group known for its reactivity and is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rawsource.comrawsource.com Propargyl alcohol, the precursor to propargyl ethers, is a key component in specialty chemicals due to its unique chemical structure and reactivity. rawsource.com The synthesis of propargyl ethers can be achieved through methods such as HBF4-catalyzed reactions using propargylic alcohols as propargylating agents. nih.govmdpi.com
Historical Overview of Research on Aromatic Methanamine Derivatives
The study of aromatic amines dates back to the 19th century with the isolation of aniline from indigo. wikipedia.org Aniline and its derivatives became foundational to the synthetic dye industry. wikipedia.org Aromatic methanamine derivatives, also known as benzylamines, are a subclass of aromatic amines that have been extensively studied. Research has focused on their synthesis and reactivity, particularly the functionalization of the C-H bonds of the methylene (B1212753) group. researchgate.net Historically, the synthesis of these compounds has been a focal point, with various methods developed for their preparation. researchgate.net
In the late 20th and early 21st centuries, research shifted towards the use of aromatic methanamine derivatives in catalysis and as directing groups in organic synthesis. For instance, benzylamine (B48309) has been utilized as a surrogate for an arylcarboxy group in copper-catalyzed reactions. researchgate.net The development of transition-metal-catalyzed C-H activation has further expanded the synthetic utility of benzylamine derivatives, allowing for the direct functionalization of the aromatic ring. core.ac.uk These advancements have enabled the efficient assembly of complex molecular architectures, such as isoindolinones. core.ac.uk
Current Research Landscape and Emerging Areas for (2-(Prop-2-yn-1-yloxy)phenyl)methanamine
The current research landscape for molecules like this compound is centered on the synergistic reactivity of its functional groups. The presence of both a nucleophilic amine and a reactive alkyne in close proximity allows for intramolecular reactions to form novel heterocyclic systems. This is an area of significant interest for the synthesis of new pharmaceutical scaffolds.
Emerging research areas for this compound and its derivatives include:
Bifunctional Catalysis: The amine and the alkyne can potentially act as two distinct catalytic sites or work in concert to promote chemical transformations.
Materials Science: The terminal alkyne can be used for "click" chemistry reactions to attach the molecule to polymers or surfaces, creating new functional materials. mdpi.com The functionalization of magnetic nanoparticles is a growing area in nanomedicine, with applications in both diagnostics and therapeutics. nih.gov
Medicinal Chemistry: The structural motif is a potential pharmacophore. The synthesis of derivatives and their screening for biological activity against various targets is a promising avenue of research. Aromatic amines are used in the production of dyes, pigments, pesticides, and pharmaceuticals. nih.gov
Defining the Research Scope and Objectives for Advanced Investigations
Advanced investigations into this compound should focus on fully exploiting its unique chemical structure. The primary research objectives should be:
Systematic Exploration of Intramolecular Cyclization Reactions: To investigate the scope and limitations of cyclization reactions under various catalytic conditions (e.g., transition metal catalysis, acid/base catalysis) to generate a library of novel heterocyclic compounds.
Development of Novel Multicomponent Reactions: To utilize the compound as a key building block in one-pot, multicomponent reactions to create complex molecular architectures with high efficiency and atom economy. nih.gov
Synthesis and Evaluation of Bioactive Derivatives: To synthesize a series of derivatives by modifying the amine, the alkyne, and the aromatic ring, and to evaluate their biological activity in areas such as oncology and infectious diseases.
Investigation of Coordination Chemistry and Catalytic Applications: To explore the coordination of the molecule to various metal centers and to investigate the catalytic activity of the resulting metal complexes in organic transformations. acs.org
| Research Objective | Key Methodologies | Potential Outcomes |
| Intramolecular Cyclization | Transition metal catalysis, Photoredox catalysis | Novel heterocyclic scaffolds for drug discovery |
| Multicomponent Reactions | One-pot synthesis, Tandem reactions | Diverse molecular libraries for high-throughput screening |
| Bioactive Derivatives | Parallel synthesis, Biological screening assays | Identification of new lead compounds for therapeutic development |
| Coordination Chemistry | Synthesis of metal complexes, Catalytic activity screening | Development of new catalysts for organic synthesis |
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2-prop-2-ynoxyphenyl)methanamine |
InChI |
InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7-8,11H2 |
InChI Key |
ZZJKDLUFTVPJGN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC=C1CN |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Strategic Approaches to the Synthesis of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine
The construction of the target molecule can be approached through two principal retrosynthetic pathways, both commencing from readily available starting materials. The first pathway involves the initial formation of the propargyl ether followed by the introduction of the aminomethyl group. The second, and less common, pathway would involve the reverse sequence of reactions.
The formation of the propargyl ether linkage is typically accomplished via a Williamson ether synthesis. byjus.comnumberanalytics.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this translates to the O-alkylation of a phenolic precursor with a propargyl halide.
The most common precursor for this step is 2-hydroxybenzonitrile (B42573) (also known as 2-cyanophenol). The reaction proceeds by deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide or chloride.
Table 1: Bases and Solvents in Propargyl Ether Synthesis
| Base | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF | 85-95 | byjus.com |
| Sodium Hydride (NaH) | THF, DMF | 90-98 | numberanalytics.com |
| Sodium Hydroxide (B78521) (NaOH) | Water, Phase Transfer Catalyst | 40-60 | numberanalytics.com |
Yields are general and can vary based on specific substrate and reaction conditions.
The choice of base and solvent is crucial for optimizing the yield. numberanalytics.com Strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) generally provide high yields. numberanalytics.com Milder bases like potassium carbonate in acetone are also effective and are often preferred for their ease of handling. byjus.com The use of phase-transfer catalysts can be employed when using hydroxide bases in a two-phase system.
Once the propargyl ether intermediate, 2-(prop-2-yn-1-yloxy)benzonitrile, is synthesized, the next critical step is the conversion of the nitrile group to a primary amine (aminomethyl group). This transformation is most commonly achieved through reduction.
Catalytic hydrogenation is a widely used and often economical method for nitrile reduction. numberanalytics.com This process typically involves the use of hydrogen gas in the presence of a metal catalyst.
Table 2: Catalysts for Nitrile Reduction to Primary Amines
| Catalyst | Hydrogen Source | Typical Conditions | Notes | Reference |
|---|---|---|---|---|
| Raney Nickel | H₂ | Elevated temperature and pressure, often with NH₃ to suppress secondary amine formation. | Economical for industrial scale. | researchgate.net |
| Palladium on Carbon (Pd/C) | H₂ | Mild to moderate temperature and pressure, often with NH₃. | Good selectivity for primary amines. | researchgate.net |
The addition of ammonia (B1221849) or ammonium (B1175870) hydroxide during catalytic hydrogenation is a common strategy to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine. researchgate.net
An alternative to catalytic hydrogenation is the use of chemical reducing agents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are effective for the reduction of nitriles to primary amines under relatively mild conditions. researchgate.net
A less common, but viable, alternative pathway involves starting with 2-hydroxybenzaldehyde. After propargylation to form 2-(prop-2-yn-1-yloxy)benzaldehyde, the aminomethyl group can be introduced via reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with ammonia, which is then reduced in situ to the primary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.netmasterorganicchemistry.comscispace.com
While the direct synthesis of this compound via a multi-component reaction (MCR) is not widely reported, the structural motifs present in the molecule lend themselves to further derivatization using MCRs. For instance, the primary amine functionality can participate in Ugi or Passerini reactions. Furthermore, the terminal alkyne can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, often in tandem with MCRs to rapidly generate libraries of complex molecules. One-pot syntheses of propargylamines using A³ coupling (aldehyde-alkyne-amine) reactions have been developed, which could be adapted for the derivatization of precursors. nih.gov
Novel Synthetic Routes and Green Chemistry Considerations
Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods. For the synthesis of benzylamines, green chemistry approaches include the use of catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, and the use of more benign solvents. nih.gov For instance, the use of ionic liquids as recyclable reaction media has been explored for the synthesis of benzonitriles from benzaldehydes. researchgate.netresearchgate.net
Continuous flow chemistry offers another green and efficient alternative for the synthesis of primary amines from nitriles. This technique allows for better control over reaction parameters, improved safety, and often higher yields with reduced byproduct formation. numberanalytics.com
Electrochemical methods are also emerging as a green alternative for certain transformations, such as the annulation of alkynes and nitriles to form pyridines, which showcases the potential for electricity to replace traditional reagents. nih.gov
Scale-Up Methodologies for Research Applications
Scaling up the synthesis of this compound from laboratory benchtop quantities to larger amounts suitable for extensive research applications requires careful consideration of several factors for both stages of the synthesis.
For the initial Williamson ether synthesis of the precursor, 2-(prop-2-yn-1-yloxy)benzaldehyde, several aspects are critical for a successful scale-up. The choice of solvent is important; aprotic polar solvents are generally preferred. chemistrytalk.org Temperature control is also crucial, as higher temperatures can favor side reactions. wikipedia.org On an industrial scale, modifications to this classic reaction, such as using higher temperatures with weaker alkylating agents, have been developed to improve efficiency and selectivity. wikipedia.org
When scaling up the reductive amination step, a key challenge is to maintain high selectivity for the primary amine and minimize the formation of secondary and tertiary amine byproducts. acs.org The choice of reducing agent is a significant factor. While sodium borohydride is a common choice, other reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) can offer greater selectivity for the imine over the aldehyde, which is a critical consideration. masterorganicchemistry.com The use of a catalyst, such as those based on iron or nickel, can also improve the efficiency and selectivity of the reaction, particularly when using ammonia as the nitrogen source. nih.govresearchgate.netresearchgate.net
Furthermore, in a scale-up scenario, the reaction workup and purification of the final product become more complex. Extraction and crystallization are common methods for isolating the desired amine. The potential for the persistence of the intermediate imine as an impurity necessitates robust purification strategies. reddit.com The development of a scalable process often involves a Design of Experiments (DoE) approach to systematically optimize reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading to ensure a safe, efficient, and reproducible synthesis on a larger scale. manchester.ac.uklabmanager.com
Table 1: Synthetic Parameters for the Preparation of 2-(prop-2-yn-1-yloxy)benzaldehyde
| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Yield | Reference |
| Salicylaldehyde | Propargyl Bromide | Potassium Carbonate | Aqueous Micellar Media | Not specified | Good | nih.gov |
Table 2: General Conditions for Reductive Amination of Aldehydes to Primary Amines
| Aldehyde Substrate | Nitrogen Source | Reducing Agent | Catalyst | Solvent | Key Considerations | Reference(s) |
| General Aromatic Aldehydes | Ammonia | Sodium Borohydride | Titanium(IV) isopropoxide | Ethanol | Prone to secondary amine formation. | organic-chemistry.org |
| General Aldehydes | Ammonia | Metal Hydrides | None specified | Not specified | Optimized conditions can minimize byproducts. | acs.orgnih.gov |
| Benzaldehyde | Aqueous Ammonia | Hydrogen Gas | Pt/CoFe-LDH | Isopropanol | High selectivity and stability of the catalyst. | researchgate.net |
| General Aldehydes and Ketones | Ammonia | Hydrogen Gas | Iron-based catalyst | Water | Use of a reusable and earth-abundant metal catalyst. | nih.gov |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the atomic connectivity and spatial arrangement can be constructed.
Multi-dimensional NMR experiments are crucial for assembling the molecular framework of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine by revealing proton-proton and proton-carbon correlations.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, propargylic, and acetylenic protons. The aromatic protons would likely appear in the range of 6.8-7.5 ppm, with their splitting patterns dictated by the ortho substitution. znaturforsch.comwisc.edu The benzylic protons (CH₂N) are anticipated to resonate around 3.8-4.0 ppm as a singlet, while the propargylic protons (OCH₂) should appear further downfield, around 4.7-4.8 ppm, potentially as a doublet due to long-range coupling with the acetylenic proton. researchgate.net The terminal acetylenic proton (C≡CH) is expected as a triplet at approximately 2.5 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. Aromatic carbons typically resonate between 110 and 160 ppm. libretexts.org The carbon attached to the oxygen (C-O) is expected around 155-158 ppm, while the other aromatic carbons will have shifts influenced by the substituents. researchgate.net The benzylic carbon (CH₂N) would likely appear around 40-45 ppm, the propargylic carbon (OCH₂) around 56-60 ppm, and the acetylenic carbons (C≡CH) are predicted to be in the range of 75-80 ppm. researchgate.net
COSY (Correlation Spectroscopy): A COSY experiment would reveal the proton-proton coupling networks. sdsu.edu Key correlations are expected between the adjacent aromatic protons. A weak correlation might also be observed between the propargylic methylene (B1212753) protons and the terminal acetylenic proton, which is a characteristic long-range coupling. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. columbia.edu This would allow for the unambiguous assignment of the protonated carbons, such as the aromatic CH groups, the benzylic CH₂, and the propargylic CH₂ and terminal C≡CH.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing the connectivity between different functional groups by showing correlations between protons and carbons over two to three bonds. youtube.com For instance, the benzylic protons (CH₂N) are expected to show correlations to the aromatic carbons, including the ipso-carbon and the adjacent CH. The propargylic protons (OCH₂) would show correlations to the aromatic carbon attached to the ether oxygen and to the acetylenic carbons. These correlations are instrumental in confirming the ortho-substitution pattern.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CHs | 6.8 - 7.5 | 110 - 130 | Benzylic CH₂, Propargylic OCH₂ |
| Aromatic C-O | - | 155 - 158 | Propargylic OCH₂ |
| Aromatic C-CH₂N | - | 135 - 140 | Benzylic CH₂ |
| Benzylic CH₂N | 3.8 - 4.0 | 40 - 45 | Aromatic C-CH₂N, Aromatic CHs |
| Propargylic OCH₂ | 4.7 - 4.8 | 56 - 60 | Aromatic C-O, Acetylenic Cs |
| Acetylenic C≡CH | 2.5 | 75 - 80 | Propargylic OCH₂ |
| Acetylenic C≡CH | - | 78 - 82 | Propargylic OCH₂, Acetylenic CH |
This table is based on predicted values from analogous compounds and general NMR principles.
Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful technique for its characterization. Unlike solution NMR, ssNMR provides information about the molecule in its solid, crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. rsc.org
ssNMR can be used to:
Identify the number of crystallographically independent molecules in the unit cell.
Characterize intermolecular interactions, such as hydrogen bonding involving the amine group.
Probe the local conformation and packing of the molecules in the crystal lattice. rsc.org
The structure of this compound possesses conformational flexibility, particularly around the ether linkage and the benzylic amine group. Dynamic NMR (DNMR) spectroscopy can be employed to study these conformational exchange processes. libretexts.org By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers of these dynamic processes. researchgate.netnih.gov
Potential conformational dynamics that could be studied include:
Rotation around the C(aromatic)-O bond.
Rotation around the O-CH₂ bond.
Rotation around the C(aromatic)-CH₂ bond. colostate.edu
These studies provide insights into the preferred conformations of the molecule in solution and the energetic landscape of its conformational changes.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes.
The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Alkyne Group: The terminal alkyne is expected to show a sharp, weak to medium intensity C≡C stretching vibration around 2100-2140 cm⁻¹. The ≡C-H stretching vibration should appear as a sharp, strong band around 3300 cm⁻¹. nist.gov
Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region. The pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the ortho-disubstitution pattern. optica.orggoogle.com
Ether Linkage: The C-O-C stretching vibrations of the aryl alkyl ether are expected to produce strong bands in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch). quimicaorganica.orgyoutube.com
Amine Group: The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3300-3500 cm⁻¹ region. youtube.com The N-H bending (scissoring) vibration is anticipated around 1590-1650 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium, Sharp |
| Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Amine | N-H Bend | 1590 - 1650 | Medium |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium |
| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |
| Ether | C-O-C Symmetric Stretch | 1020 - 1075 | Strong |
This table is based on predicted values from analogous compounds and general vibrational spectroscopy principles.
Vibrational spectroscopy can also be used to study the conformational isomers of this compound. Different conformers can give rise to distinct vibrational frequencies, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory - DFT), it is possible to identify the most stable conformers and gain insights into the conformational preferences of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass and elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₁NO, the monoisotopic mass is calculated to be 161.08406 Da. uni.lu HRMS provides highly accurate mass measurements, which are crucial for confirming the molecular formula and for distinguishing between compounds with the same nominal mass.
Ionization Techniques and Fragment Analysis
In mass spectrometry, the choice of ionization technique is critical for generating ions that can be analyzed. For a molecule like this compound, soft ionization methods such as Electrospray Ionization (ESI) are commonly employed. These techniques minimize fragmentation during the ionization process, allowing for the observation of the intact molecular ion.
Table 1: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 162.09134 |
| [M+Na]⁺ | 184.07328 |
| [M+NH₄]⁺ | 179.11788 |
| [M+K]⁺ | 200.04722 |
| [M-H]⁻ | 160.07678 |
Data sourced from PubChem predictions. uni.lu
Isotopic Pattern Analysis for Structural Confirmation
Isotopic pattern analysis is a key feature of HRMS that aids in the confirmation of a compound's elemental formula. nih.gov The relative abundances of the isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O) create a unique isotopic signature for a given molecular formula. For C₁₀H₁₁NO, the theoretical isotopic distribution can be calculated and compared with the experimentally observed pattern. The M+1 peak, primarily due to the presence of ¹³C, will have a predictable intensity relative to the monoisotopic peak (M). The high mass accuracy of HRMS allows for the resolution of these isotopic peaks, and the correlation between the measured and theoretical isotopic patterns provides strong evidence for the assigned elemental composition. nih.gov
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
While a specific single-crystal X-ray structure for this compound is not available in the reviewed literature, analysis of closely related compounds containing the prop-2-yn-1-yloxy phenyl moiety provides significant insight into its likely solid-state behavior.
Crystal Packing and Intermolecular Interactions Analysis
The crystal packing of molecules is governed by a variety of intermolecular interactions. In related structures, such as derivatives of quinoxaline (B1680401) and chalcone (B49325) bearing a prop-2-yn-1-yloxy group, hydrogen bonding and π-stacking interactions are dominant features. nih.govnih.gov For this compound, the primary amine group (-CH₂NH₂) is a potent hydrogen bond donor, while the ether oxygen and the nitrogen atom are potential acceptors. The aromatic ring can participate in π-π stacking and C-H···π interactions.
For instance, in the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, molecules are linked into chains by C—H···N hydrogen bonds, and these chains are further organized into layers through offset π-stacking interactions. nih.gov Similarly, in a chalcone derivative, molecules are linked by C—H···O hydrogen bonds and cross-linked by C—H···π interactions. nih.gov It is highly probable that this compound would exhibit a network of intermolecular hydrogen bonds involving the amine group and the ether oxygen, alongside π-stacking of the phenyl rings, to form a stable three-dimensional lattice.
Conformational Preferences in the Crystalline State
The conformation of a molecule in its crystalline state is its lowest energy arrangement under those conditions. The flexibility of this compound arises from the rotation around the C-O and C-C single bonds of the ether linkage and the aminomethyl group.
Reactivity Studies and Mechanistic Investigations
Reactions of the Terminal Alkyne Moiety
The carbon-carbon triple bond of the propargyl group is a hub of chemical reactivity, amenable to a variety of addition and coupling reactions.
The terminal alkyne is an ideal participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govrsc.org This reaction allows for the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles by coupling with a wide range of organic azides. tcichemicals.com The reaction is known for its high yields, mild conditions, and tolerance of various functional groups, making it a powerful tool for creating complex molecules. nih.govnih.gov The CuAAC reaction proceeds through the formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form the stable triazole ring. nih.gov This methodology has been widely applied in bioconjugation, drug discovery, and materials science. nih.govmdpi.com
Table 1: Examples of CuAAC Reactions with Propargyl Ethers This table presents hypothetical reaction examples based on the known reactivity of propargyl ethers in CuAAC reactions.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Product |
|---|---|---|---|---|
| (2-(Prop-2-yn-1-yloxy)phenyl)methanamine | Benzyl (B1604629) Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)-2-(aminomethyl)benzene |
| This compound | Azidoacetic Acid | CuI | DMF | 2-(4-(((2-(Aminomethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid |
The terminal alkyne can undergo hydration, typically catalyzed by gold or mercury salts, to yield a methyl ketone. mdpi.commdpi.com This reaction follows Markovnikov's rule, where the nucleophilic water molecule adds to the more substituted carbon of the alkyne, leading to an enol intermediate that tautomerizes to the more stable ketone. mdpi.com
Similarly, hydroamination involves the addition of an N-H bond across the alkyne. researchgate.netnih.gov This can be catalyzed by various transition metals, including gold and palladium. mdpi.comacs.org The reaction of a terminal alkyne with a primary amine can lead to the formation of an imine after tautomerization of the initially formed enamine. acs.org The regioselectivity of this addition can often be controlled by the choice of catalyst and reaction conditions.
Table 2: Potential Products from Hydration and Hydroamination This table illustrates the expected major products from the hydration and hydroamination of the alkyne moiety.
| Reaction | Reagents | Catalyst | Expected Product |
|---|---|---|---|
| Hydration | H₂O | AuCl₃ or HgSO₄/H₂SO₄ | 1-(2-(Aminomethyl)phenoxy)propan-2-one |
The terminal alkyne is a versatile partner in various metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. wiley.com The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a prominent example where the terminal alkyne reacts with aryl or vinyl halides to form a disubstituted alkyne. sustech.edu.cnrsc.org This reaction is highly valued for its ability to construct complex frameworks under mild conditions. rsc.orgresearchgate.net Other metal-catalyzed reactions, such as those involving nickel or gold, can also be employed to functionalize the alkyne terminus. acs.org
Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions This table provides hypothetical examples of cross-coupling reactions at the alkyne position.
| Reaction Type | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|
| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | (2-((3-Phenylprop-2-yn-1-yl)oxy)phenyl)methanamine |
| Sonogashira Coupling | Vinyl Bromide | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | (2-((But-3-en-1-yn-1-yl)oxy)phenyl)methanamine |
Reactions of the Primary Amine Functionality
The primary amine group on the benzylic position is a potent nucleophile and can readily participate in a variety of bond-forming reactions.
The primary amine undergoes acylation with acyl chlorides or anhydrides to form stable amide derivatives. ncert.nic.in This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. ncert.nic.in Similarly, alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. ncert.nic.in These reactions provide straightforward pathways to a wide range of derivatives with modified properties. However, Friedel-Crafts reactions on the aromatic ring can be inhibited by the presence of the amine group, which can coordinate with the Lewis acid catalyst. libretexts.orglibretexts.org
Table 4: Derivative Synthesis via Acylation and Alkylation This table illustrates the synthesis of derivatives through reactions of the primary amine.
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | N-((2-(Prop-2-yn-1-yloxy)phenyl)methyl)acetamide |
| Acylation | Benzoyl Chloride | Triethylamine | N-((2-(Prop-2-yn-1-yloxy)phenyl)methyl)benzamide |
| Alkylation | Methyl Iodide | K₂CO₃ | N-Methyl-1-((2-(prop-2-yn-1-yloxy)phenyl))methanamine |
The primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgyoutube.com This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orgpressbooks.pub The formation of the C=N double bond is a versatile transformation, and the resulting imines can be isolated or used as intermediates for further reactions, such as reduction to secondary amines. masterorganicchemistry.comchemistrysteps.com The reaction rate is often optimal under mildly acidic conditions (pH 4-5). libretexts.orgpressbooks.pub
Coordination Chemistry with Metal Centers
The presence of both a primary amine and a terminal alkyne functionality in a strategic ortho position makes this compound an excellent candidate for acting as a bidentate ligand in coordination chemistry. The nitrogen atom of the benzylamine (B48309) and the π-system of the alkyne can chelate to a variety of transition metals, including but not limited to palladium, platinum, copper, and gold.
The synthesis of such metal complexes is typically achieved by reacting the methanamine derivative with a suitable metal salt in an appropriate solvent. The resulting complexes can serve as important intermediates in catalysis, facilitating a range of transformations. For instance, ortho-palladated primary benzylamine complexes have been shown to undergo insertion reactions with isocyanides to form isoindolinimines rsc.org. Similarly, platinum complexes of primary benzylamines can undergo oxidative addition and reductive elimination to yield tetrahydroisoquinolines rsc.org. While specific studies on the coordination of this compound are not extensively documented, the known reactivity of related ortho-functionalized benzylamines suggests a rich coordination chemistry with potential applications in homogeneous catalysis. The study of metal complexes is crucial as they are being explored for various applications, including as new antimicrobial agents rsc.orgnih.gov.
Table 1: Potential Coordination Modes of this compound with Metal Centers
| Metal Center (M) | Potential Coordination Sites | Resulting Complex Type | Potential Applications |
| Palladium(II) | N (amine), C≡C (alkyne) | Bidentate chelate | Catalysis (e.g., cross-coupling, cyclization) |
| Platinum(II) | N (amine), C≡C (alkyne) | Bidentate chelate | Catalysis, Anticancer agents |
| Copper(I) | N (amine), C≡C (alkyne) | Bidentate chelate | Click chemistry, A3 coupling reactions |
| Gold(I) | C≡C (alkyne) | Monodentate or bridging | Catalysis (e.g., hydroamination, cyclization) |
Reactions Involving the Ether Linkage and Aromatic Ring
The propargyl ether linkage and the aromatic ring are also sites of significant reactivity, allowing for further functionalization and molecular diversification.
Cleavage Reactions of the Propargyl Ether
The propargyl ether bond in this compound can be cleaved under various conditions to yield the corresponding phenol. This deprotection strategy is valuable in multistep syntheses. Cleavage can be effected by strong acids such as HI or Lewis acids like boron tribromide (BBr3) masterorganicchemistry.com. The mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack by the counter-ion masterorganicchemistry.com.
Additionally, transition metal-catalyzed methods have been developed for the cleavage of allyl and propargyl ethers. For example, low-valent titanium reagents have been shown to effectively depropargylate propargyl ethers to the parent alcohols under mild conditions researchgate.net. Zirconium-catalyzed reductive cleavage has also been reported for the removal of terminal propargyl groups organic-chemistry.org. The choice of reagent and conditions can allow for selective cleavage in the presence of other functional groups. For instance, propargyl esters can be cleaved in the presence of other protecting groups using tetrathiomolybdate (B108656) nih.govresearchgate.net.
Electrophilic Aromatic Substitution Patterns
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, such as nitration, halogenation, and Friedel-Crafts reactions wikipedia.orgyoutube.comyoutube.compharmdguru.com. The regioselectivity of these reactions is governed by the directing effects of the two substituents: the aminomethyl group (-CH₂NH₂) and the propargyloxy group (-OCH₂C≡CH).
Both the aminomethyl and the propargyloxy groups are generally considered to be ortho-, para-directing and activating groups. The ether oxygen of the propargyloxy group can donate electron density to the ring via resonance, thereby activating the ortho and para positions youtube.comlibretexts.org. The aminomethyl group, being an alkylamine derivative, is also activating and ortho-, para-directing youtube.comlibretexts.orgunizin.orglibretexts.orgyoutube.com.
When two activating groups are present on a benzene ring, the position of electrophilic attack is determined by a combination of their directing abilities and steric hindrance. In the case of this compound, the incoming electrophile would be expected to substitute at the positions ortho and para to the activating groups. Given the ortho relationship of the existing substituents, the primary sites for substitution would be C4 and C6. The C4 position is para to the propargyloxy group and ortho to the aminomethyl group, while the C6 position is ortho to both. Steric hindrance from the existing substituents, particularly the propargyloxy group, might influence the ratio of the resulting isomers.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Expected Major Products (Substituent Position) | Directing Influence |
| HNO₃/H₂SO₄ (Nitration) | 4-Nitro and 6-Nitro derivatives | Ortho, para-directing by -OCH₂C≡CH and -CH₂NH₂ |
| Br₂/FeBr₃ (Bromination) | 4-Bromo and 6-Bromo derivatives | Ortho, para-directing by -OCH₂C≡CH and -CH₂NH₂ |
| RCOCl/AlCl₃ (Acylation) | 4-Acyl and 6-Acyl derivatives | Ortho, para-directing by -OCH₂C≡CH and -CH₂NH₂ |
Cyclization Reactions and Heterocycle Formation
The proximate arrangement of the amine and alkyne functionalities in this compound makes it an ideal substrate for a variety of intramolecular cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.
Intramolecular Cyclizations Involving Alkyne and Amine
The primary amine can act as a nucleophile, attacking the alkyne moiety either directly or after conversion to a more reactive intermediate. These cyclizations can be promoted by various catalysts, particularly transition metals like gold, silver, and palladium. For instance, gold-catalyzed intramolecular hydroamination of related aminoalkynes is a well-established method for the synthesis of nitrogen-containing heterocycles researchgate.net.
In the context of this compound, intramolecular cyclization could potentially lead to the formation of a dihydro-1,4-benzoxazepine ring system through a 7-endo-dig cyclization, or a six-membered ring through a 6-exo-dig cyclization if the amine attacks the internal carbon of the alkyne after isomerization or activation. The regioselectivity of such cyclizations is often dependent on the catalyst and reaction conditions employed. Base-catalyzed intramolecular cyclization of related aminoacetylenic ketones is also a known method for the synthesis of pyrrol-3-ones mdpi.com.
Synthesis of Fused Ring Systems and Polycyclic Scaffolds
The strategic placement of the reactive groups in this compound allows for its use in the construction of more complex, fused polycyclic systems. These reactions often proceed via a cascade or domino sequence, where an initial intermolecular reaction is followed by one or more intramolecular cyclizations.
For example, related propargyl-substituted heterocycles have been shown to undergo silver-catalyzed cycloisomerization to produce fused N-heterocycles nih.gov. Similarly, palladium-catalyzed cyclization of propargylic compounds is a powerful tool for constructing both carbocyclic and heterocyclic frameworks nih.gov. Free-radical cyclization approaches have also been employed to synthesize polyheterocycles containing pyrrole (B145914) and pyridine rings from appropriately substituted precursors beilstein-journals.org. The cyclization of N-aryl-3-phenylprop-2-ynamides can lead to quinolinone structures researchgate.net. These examples highlight the potential of this compound and its derivatives to serve as key building blocks in the synthesis of complex, biologically relevant scaffolds researchgate.netresearchgate.net.
Detailed Mechanistic Studies of Key Transformations
The reactivity of "this compound" is dictated by the interplay of its three key functional groups: the primary amine, the propargyl ether, and the aromatic ring. Mechanistic studies into the transformations of this compound are crucial for understanding its chemical behavior and for the rational design of synthetic pathways. While detailed experimental data specifically for "(2-(Prop--2-yn-1-yloxy)phenyl)methanamine" is not extensively available in the public domain, this section will explore the established methodologies for investigating reaction mechanisms, drawing parallels with related chemical systems.
Reaction Kinetic Analysis and Rate Determining Steps
Key transformations of "this compound" would likely involve the nucleophilic character of the amine, the electrophilic nature of the alkyne, and potential intramolecular cyclizations. For instance, a plausible intramolecular reaction could involve the attack of the amine onto the alkyne, potentially catalyzed by a metal or acid.
To determine the rate law for such a transformation, one would systematically vary the concentration of the reactant and any catalysts while monitoring the reaction progress over time. This is often achieved using spectroscopic methods like NMR or UV-Vis spectroscopy.
Hypothetical Kinetic Data for a Key Transformation
Consider a hypothetical intramolecular cyclization of "this compound". The following table illustrates the type of data that would be collected to determine the reaction order and the rate constant.
| Experiment | Initial Concentration of this compound (M) | Initial Catalyst Concentration (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.01 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.02 | 6.0 x 10⁻⁵ |
From this hypothetical data, doubling the initial concentration of the reactant doubles the rate, indicating a first-order dependence on the reactant. Doubling the catalyst concentration quadruples the rate, suggesting a second-order dependence on the catalyst. Thus, the hypothetical rate law would be:
Rate = k[this compound]¹[Catalyst]²
The rate constant, k, can then be calculated from any of the experiments. The rate-determining step in this hypothetical reaction would be the step involving one molecule of the reactant and two molecules of the catalyst.
The study of kinetic isotope effects, where an atom is replaced by its heavier isotope, can also provide valuable information about the rate-determining step and the nature of the transition state. nih.gov
Transition State Analysis via Spectroscopic or Computational Methods
The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Direct experimental observation of transition states is extremely challenging due to their fleeting nature. Therefore, their structures and energies are typically inferred from experimental data or investigated using computational chemistry. researchgate.netrsc.org
Spectroscopic Methods:
While direct spectroscopic observation of a transition state is rare, advanced techniques such as time-resolved spectroscopy can be used to detect and characterize short-lived intermediates that are structurally similar to the transition state. researchgate.net
Computational Methods:
Computational chemistry has become an indispensable tool for studying reaction mechanisms and transition states. nih.govmdpi.com Methods like Density Functional Theory (DFT) allow for the calculation of the potential energy surface of a reaction, which maps the energy of the system as a function of the geometric arrangement of the atoms. nih.gov
For a key transformation of "this compound," computational studies could be employed to:
Identify the lowest energy pathway from reactants to products.
Locate the transition state structure for each elementary step.
Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.
Hypothetical Computational Data for a Transition State Analysis
The following table presents hypothetical data that could be obtained from a DFT study on a proposed intramolecular cyclization of "this compound."
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant: this compound | 0.0 | N-C(alkyne) > 3.0 |
| Transition State | +25.3 | N-C(alkyne) = 2.1, C≡C = 1.25 |
| Intermediate | +5.7 | N-C(alkyne) = 1.5, C=C = 1.35 |
| Product | -15.8 | N-C(alkyne) = 1.45, C-C = 1.54 |
This hypothetical data suggests a two-step mechanism involving an intermediate. The transition state for the first, rate-determining step has a calculated activation energy of 25.3 kcal/mol. The bond distances in the calculated transition state structure would provide insights into the extent of bond formation and breaking at this critical point in the reaction. Such computational insights are invaluable for understanding the intricate details of reaction mechanisms. researchgate.netnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For (2-(Prop-2-yn-1-yloxy)phenyl)methanamine, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Illustrative Data Table: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 |
| C-N | ~1.47 | |
| C-O | ~1.37 | |
| C≡C | ~1.21 | |
| Bond Angle | C-N-H | ~109.5 |
| C-O-C | ~118 | |
| Dihedral Angle | C-C-O-C | Varies with conformation |
Note: The values in this table are typical and serve as an illustration of the data that would be obtained from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
From the HOMO-LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, studies on similar aromatic compounds often reveal that the HOMO is distributed over the phenyl ring and the heteroatoms, while the LUMO is also delocalized across the aromatic system. nih.govdergipark.org.tr
Illustrative Data Table: Reactivity Descriptors
| Parameter | Formula | Calculated Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 |
Note: These values are illustrative and represent the type of data generated from a molecular orbital analysis.
The distribution of electron density within a molecule is not uniform. A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and positive potential around the amine and alkyne protons. dergipark.org.tr
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations are highly accurate, they can be computationally expensive for large systems or for exploring a large number of conformations. Molecular mechanics and dynamics simulations offer a computationally less intensive alternative for studying the conformational landscape and flexible behavior of molecules.
Conformational analysis of this compound would involve exploring its potential energy surface to identify all stable conformations (local minima) and the energy barriers between them (transition states). This is often achieved by systematically rotating the rotatable bonds, such as the C-O and C-N bonds, and calculating the energy at each step. This process helps in understanding the molecule's preferred shapes and the energy required to switch between them. For similar flexible molecules, multiple low-energy conformations are often found. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes at a given temperature. An MD simulation of this compound would reveal how the different parts of the molecule, such as the propargyl group and the aminomethyl side chain, move relative to the phenyl ring. This information is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes, in a biological context.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis, allowing for the verification of molecular structures and the interpretation of experimental spectra. st-andrews.ac.uk
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT) and increasingly sophisticated machine learning (ML) models, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional and a suitable basis set like 6-31G(d)) can be employed to first optimize the molecule's geometry and then compute the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Machine learning approaches, utilizing graph neural networks (GNNs) trained on vast datasets of experimental spectra, have emerged as even more accurate and rapid alternatives. nih.govarxiv.org These models can predict ¹H chemical shifts with mean absolute errors (MAE) below 0.2 ppm. arxiv.orgresearchgate.net Such predictions are invaluable for assigning peaks in an experimental spectrum and confirming the compound's structure.
Below is a hypothetical table of predicted NMR chemical shifts for this compound, illustrating the type of data generated by these computational methods.
Table 1: Hypothetical Predicted NMR Chemical Shifts (ppm) for this compound in CDCl₃ This table is for illustrative purposes and represents typical values that would be obtained from computational prediction software.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Ar-H (Aromatic) | 6.8 - 7.3 | 112 - 158 |
| O-CH₂ (Ether) | 4.7 | 56 |
| CH₂-N (Benzylic) | 3.9 | 40 |
| NH₂ (Amine) | 1.6 | N/A |
| C≡CH (Alkynyl) | 2.5 | 78 |
| C≡CH (Alkynyl) | N/A | 77 |
Vibrational Frequencies: Theoretical calculations are also used to predict infrared (IR) and Raman spectra by computing the vibrational frequencies of a molecule. researchgate.net Following geometric optimization, a frequency calculation (typically at the same level of theory, such as DFT) yields a set of normal modes and their corresponding frequencies. researchgate.net These calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors to improve agreement with experimental data. researchgate.net
The analysis of these frequencies allows for the assignment of specific absorption bands in an experimental IR spectrum to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, this would include the characteristic stretches of the O-H (if protonated), N-H, C-H (aromatic and aliphatic), C≡C, C-O, and C-N bonds.
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is for illustrative purposes. The values are based on typical frequency ranges and computational results for similar molecules.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |
| ≡C-H Stretch | Alkyne | ~3300 |
| Ar C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C≡C Stretch | Alkyne | 2100 - 2260 |
| Ar C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-O-C Stretch | Aryl Ether | 1200 - 1275 (asymmetric) |
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, the identification of transient intermediates, and the characterization of transition states (TS). nih.gov
For this compound, theoretical studies could explore a variety of reactions, such as the alkylation of the amine, reactions involving the terminal alkyne (e.g., click chemistry, Sonogashira coupling), or nucleophilic substitution at the propargylic position.
A typical study involves:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.
Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This is the transition state.
Frequency Analysis: A frequency calculation is performed on the TS structure. A valid transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the connected reactants and products, confirming the TS links the desired minima.
Ligand Binding and Interaction Modeling with Target Substrates (Non-Biological)
The diverse functional groups of this compound—the aromatic ring, the ether oxygen, the primary amine, and the alkyne—make it a versatile candidate for acting as a ligand, binding to various non-biological substrates such as metal ions or solid surfaces.
Computational modeling can predict and characterize these binding interactions. The terminal alkyne and the aromatic ring can engage in C-H⋯π and π-π stacking interactions, while the amine and ether oxygen can act as hydrogen bond acceptors or coordinate to metal centers. nih.gov
Modeling Techniques:
Molecular Docking: This method can predict the preferred orientation of the ligand when it binds to a receptor site, such as a cavity in a metal-organic framework or a site on a nanoparticle surface.
Density Functional Theory (DFT): High-level DFT calculations can be used to accurately determine the geometry and binding energy of the ligand-substrate complex. This provides detailed information on the nature of the chemical bonds formed.
Energy Decomposition Analysis (EDA): EDA methods can break down the total interaction energy into physically meaningful components, such as electrostatic, dispersion, and repulsion energies. nih.gov This helps in understanding the fundamental forces driving the binding.
For example, modeling the interaction of this compound with a metal ion like Cu(I) or Ag(I) would likely show strong coordination involving the alkyne's π-system and the lone pair of the amine nitrogen. Theoretical calculations could quantify the strength of these interactions and compare the relative stability of different binding modes.
Table 3: Hypothetical Interaction Energy Decomposition for Ligand Binding This table is illustrative, based on typical values for non-covalent interactions found in similar systems. nih.gov
| Interaction Type | Interacting Groups | Electrostatic Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Total Energy (kcal/mol) |
|---|---|---|---|---|
| Coordination | -NH₂ with Metal Cation | -25.0 | -5.0 | -30.0 |
| C-H···π | Substrate C-H with Phenyl Ring | -3.5 | -4.0 | -7.5 |
| Hydrogen Bond | -NH₂ with Anion | -8.0 | -2.5 | -10.5 |
| π-Coordination | Alkyne with Metal Cation | -10.0 | -6.0 | -16.0 |
Applications in Advanced Organic Synthesis and Materials Science Non Clinical Focus
Utility as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of a terminal alkyne and a primary amine on a phenyl scaffold makes (2-(Prop-2-yn-1-yloxy)phenyl)methanamine a highly valuable building block for the synthesis of intricate molecular structures. These functional groups can be selectively addressed to construct larger, more complex systems.
Precursor for Dendrimer and Polymer Synthesis
The propargyl group is a well-established functional handle for the construction of dendrimers and polymers through various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. While direct studies on this compound are limited, research on analogous propargyl ether-containing monomers provides a strong basis for its potential in this area.
For instance, propargyl ether-functionalized poly(m-phenylene) has been synthesized and shown to undergo thermal post-polymerization to form a cross-linked network with high thermal stability and a high glass transition temperature. rsc.org Similarly, polycarbonates incorporating pendant propargyloxy groups have been developed, demonstrating the capacity for thermal crosslinking to create robust networked structures. tandfonline.com These examples suggest that this compound could be polymerized, either through its amine functionality or by leveraging the alkyne group, to create novel polymers.
In the realm of dendrimers, glycidyl (B131873) propargyl ether is a common building block. nih.govresearchgate.net Its epoxide ring can be opened by amines, and the appended propargyl group can then participate in further reactions. This suggests that this compound could be used as a core or a branching unit in dendrimer synthesis. The amine could react with an appropriate monomer to initiate dendrimer growth, with the alkyne serving as a point for peripheral functionalization, or vice-versa. Heterofunctional polyester (B1180765) dendrimers have been synthesized using propargyl amine to introduce internal functionalities. acs.org
Table 1: Potential Polymerization and Dendrimer Synthesis Strategies
| Strategy | Reactive Group(s) Utilized | Potential Outcome |
| Polymerization | Amine and/or Alkyne | Linear or cross-linked polymers with tunable properties. |
| Dendrimer Synthesis (Core) | Amine | Dendrimers with a this compound core and alkyne-functionalized periphery. |
| Dendrimer Synthesis (Branching Unit) | Both Amine and Alkyne | Incorporation into the dendritic structure, providing both branching and functionalization points. |
Scaffold for Supramolecular Assembly Components
The rigid phenyl backbone combined with the directional hydrogen bonding capabilities of the primary amine and the potential for metal coordination or further functionalization of the alkyne make this compound an interesting candidate for the design of components for supramolecular assemblies. While direct evidence is not available, the principles of supramolecular chemistry suggest several possibilities. uni-mainz.de
The amine group can form hydrogen bonds, directing the self-assembly of molecules into well-defined architectures. The alkyne can be functionalized, for example, via Sonogashira coupling, to introduce larger aromatic systems capable of π-π stacking interactions. acs.org The synthesis of triphenylene (B110318) ketals as scaffolds for molecular recognition highlights the use of rigid C3-symmetric structures. uni-mainz.de Although not C3-symmetric itself, this compound could be incorporated into larger, more complex structures that do exhibit such symmetry.
Role in Catalysis and Ligand Design
The presence of a primary amine and a propargyl ether in close proximity offers intriguing possibilities for the design of novel ligands for catalysis.
Precursor for Chiral Ligands in Asymmetric Catalysis
The benzylamine (B48309) moiety is a common feature in chiral ligands for asymmetric catalysis. The amine group can be readily derivatized to form amides, imines, or be incorporated into more complex heterocyclic structures. The synthesis of chiral ligands based on binaphthyl scaffolds for enantioselective C-H activation demonstrates the importance of the amine functionality in directing metal catalysts. acs.org
This compound could serve as a precursor to a new class of chiral ligands. The amine could be resolved into its enantiomers and then modified. The propargyl ether adds another dimension, as the alkyne could coordinate to a metal center or be used to attach the ligand to a solid support. The development of nonsymmetrical P,N-ligands has shown that asymmetry in the ligand structure can lead to high enantioselectivities in various metal-catalyzed reactions. nih.gov
Table 2: Potential Pathways to Chiral Ligands
| Modification Strategy | Resulting Ligand Type | Potential Catalytic Application |
| Amine Derivatization | Chiral amides, imines, or phosphine-amines | Asymmetric hydrogenation, C-C bond formation |
| Alkyne Modification | Metal-coordinating alkynes or triazoles (via click chemistry) | Gold or copper-catalyzed transformations |
| Combined Modification | Bidentate or tridentate ligands with defined stereochemistry | A broad range of asymmetric catalytic reactions |
Ligand for Homogeneous or Heterogeneous Catalysis (Non-Biological)
Beyond asymmetric catalysis, this compound and its derivatives have potential as ligands in general homogeneous and heterogeneous catalysis. The amine and the ether oxygen can act as a bidentate ligand for various transition metals. Furthermore, the alkyne can be used to immobilize the catalytic complex onto a solid support, such as silica (B1680970) or a polymer resin, facilitating catalyst recovery and reuse. The use of a copper-functionalized metal-organic framework (MOF) for the synthesis of propargylamines highlights the utility of such supported catalysts. nih.gov
Integration into Functional Materials
The unique combination of functional groups in this compound makes it an attractive candidate for incorporation into a variety of functional materials. The propargyl ether can be used to introduce the molecule into polymers or onto surfaces via click chemistry or other alkyne-specific reactions.
Research on aryl propargyl ethers has shown their utility in functionalizing graphene oxide to enhance its sensing properties. researchgate.net This suggests that this compound could be used to modify the surface of materials to introduce specific functionalities. The amine group, for instance, could alter the surface energy or provide a site for further chemical modification. The development of propargyl ether-functionalized polymers with high thermal stability and desirable mechanical properties underscores the potential of this class of compounds in creating advanced materials for the microelectronics industry. rsc.org
Incorporation into Polymeric Networks or Hybrid Materials
The presence of both a terminal alkyne and a primary amine allows this compound to be incorporated into a variety of polymeric structures through several polymerization techniques. The alkyne group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the efficient and regioselective formation of triazole linkages. mdpi.comlabsolu.ca This reaction's high yield and tolerance to a wide range of functional groups make it an ideal method for creating well-defined polymers. labsolu.ca
For instance, this compound can act as a monomer in step-growth polymerization when reacted with a bifunctional azide-containing comonomer. This approach leads to the formation of linear polymers with regularly spaced triazole and benzylamine units. The resulting polymers can exhibit unique properties, such as the ability to form helical structures and coordinate with metal ions, potentially leading to the formation of supramolecular metallogels. labsolu.ca
Furthermore, the primary amine group can participate in other polymerization reactions, such as the formation of polyamides through condensation with dicarboxylic acids or their derivatives. This dual reactivity allows for the synthesis of cross-linked polymer networks. For example, a linear polymer formed through the alkyne group could be subsequently cross-linked through the amine functionality, leading to robust materials with enhanced thermal and mechanical stability.
The incorporation of this compound into hybrid materials, which combine organic and inorganic components, is another promising application. The amine group can be used to graft the molecule onto the surface of inorganic materials like silica or metal oxides, while the alkyne group remains available for further functionalization, such as the attachment of other polymers or functional molecules.
Interactive Table: Potential Polymerization Reactions Involving This compound
| Polymerization Type | Reactive Group(s) | Comonomer/Reagent | Resulting Linkage | Potential Polymer Architecture |
| Click Chemistry (CuAAC) | Terminal Alkyne | Diazide Compound | 1,2,3-Triazole | Linear or Cross-linked Polymer |
| Polyamidation | Primary Amine | Dicarboxylic Acid | Amide | Linear or Cross-linked Polyamide |
| Benzoxazine Resin Formation | Primary Amine | Phenol, Formaldehyde | Oxazine Ring | Cross-linked Polybenzoxazine |
Development of Sensors or Responsive Materials (Non-Biological)
The functional groups of this compound lend themselves to the creation of sensors and responsive materials. Polymers containing this monomer can be designed to respond to external stimuli such as pH, metal ions, or specific chemical analytes.
The benzylamine moiety can act as a pH-responsive unit. In acidic conditions, the amine group becomes protonated, leading to changes in the polymer's conformation, solubility, or other physical properties. This behavior can be harnessed to create materials that swell or shrink in response to pH changes, which could have applications in microfluidics or as stimuli-responsive membranes.
The terminal alkyne group is a versatile handle for the attachment of chromophores or fluorophores. By incorporating a reporter molecule that is sensitive to its local environment, it is possible to develop chemosensors. For example, a polymer containing this compound could be functionalized with a fluorescent dye whose emission properties change upon the binding of a target analyte to the polymer backbone. Functional polymers have been widely explored for the fabrication of various types of sensors, including those for temperature, gases, and pH. uni.lu
Application in Surface Functionalization
The ability to modify the surfaces of materials is crucial for a wide range of technologies. This compound is an excellent candidate for surface functionalization due to its dual reactivity, allowing for robust attachment to a surface and subsequent modification.
Attachment to Nanoparticles or Solid Supports
The functionalization of nanoparticles to impart specific properties is a rapidly growing field. nih.gov The amine group of this compound can be used to anchor the molecule to the surface of various nanoparticles, such as those made of gold or silica. For instance, primary amine groups can be used to functionalize gold nanoparticles (GNPs). nih.gov Similarly, silica nanoparticles can be surface-modified with amine-containing organosilane reagents. d-nb.info
Once attached, the alkyne group provides a platform for further "click" reactions. nih.gov This allows for the covalent attachment of a wide array of molecules, including polymers, dyes, or other functional moieties, to the nanoparticle surface. This "grafting-to" approach is highly efficient and allows for precise control over the surface chemistry of the nanoparticles. nih.gov For example, gold nanoparticles functionalized with this compound could be further modified with a hydrophobic polymer to enhance their dispersibility in non-polar solvents.
Interactive Table: Surface Functionalization Strategies using This compound
| Substrate | Attachment Chemistry | Available Functional Group | Potential Subsequent Reaction |
| Gold Nanoparticles | Amine-gold interaction | Terminal Alkyne | CuAAC "Click" Chemistry |
| Silica Nanoparticles | Silanization with amine-silane, followed by reaction with the molecule | Terminal Alkyne | CuAAC "Click" Chemistry |
| Polymer Resins | Amidation or other covalent linkage | Terminal Alkyne | CuAAC "Click" Chemistry |
Surface Modification for Specific Interactions (Non-Biological)
The modification of surfaces to control their interactions with the surrounding environment is critical in many materials science applications. By immobilizing this compound on a surface, it is possible to create a "clickable" interface. This allows for the subsequent attachment of molecules that can tailor the surface properties.
For example, a surface functionalized with this molecule could be "clicked" with a perfluorinated azide (B81097) to create a highly hydrophobic and oleophobic surface. Conversely, attachment of a polyethylene (B3416737) glycol (PEG) azide would result in a hydrophilic surface that can resist non-specific protein adsorption, a desirable property in many non-clinical contexts, such as in the development of low-fouling materials for marine applications.
The ability to pattern surfaces with different functionalities is another potential application. Using techniques such as microcontact printing, it would be possible to create regions with immobilized this compound, which could then be selectively functionalized via "click" chemistry to create chemically patterned surfaces for applications in microelectronics or as platforms for controlled chemical reactions.
Advanced Methodologies in Research and Analytical Characterization
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the separation and analysis of (2-(Prop-2-yn-1-yloxy)phenyl)methanamine from reaction mixtures and for the precise determination of its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis and purity verification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is typically employed for the separation of such moderately polar compounds.
In a representative HPLC analysis, a C18 column is used with a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic component to elute more nonpolar impurities. The detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically around 254 nm.
The retention time of the main peak corresponding to this compound provides a qualitative measure for its identification under specific chromatographic conditions, while the peak area percentage is used for quantitative purity assessment.
Table 1: Representative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Typical Retention Time | 8.5 min |
| Purity Assessment | >98% (by peak area) |
While this compound itself may have limited volatility for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) becomes a powerful tool for the analysis of its volatile impurities or after chemical derivatization. Derivatization, for instance through silylation of the primary amine group with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the compound's volatility and thermal stability.
The derivatized analyte is introduced into the GC, where it travels through a capillary column (e.g., a DB-5ms column) and is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum, characterized by a specific fragmentation pattern, provides a molecular fingerprint that aids in structural confirmation. The molecular ion peak and key fragment ions, such as those corresponding to the benzyl (B1604629) and propargyl moieties, are of particular interest.
Table 2: Hypothetical GC-MS Data for Silylated this compound
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min |
| Carrier Gas | Helium, 1.2 mL/min |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | 40-550 m/z |
| Expected m/z for TMS-derivative | [M]+, fragments from benzyl and propargyl cleavage |
Electrochemical Studies and Redox Behavior
Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. These studies provide insights into the ease with which the molecule can be oxidized or reduced, which is valuable information for its potential use in electro-organic synthesis or as a redox-active material.
The experiment involves scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte. The resulting voltammogram plots current versus potential. The oxidation of the benzylamine (B48309) moiety is an expected electrochemical process. The potential at which oxidation occurs can be influenced by the nature and position of substituents on the aromatic ring. The electron-donating nature of the ether linkage may facilitate the oxidation process compared to unsubstituted benzylamine. The propargyl group might also exhibit electrochemical activity under certain conditions.
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Stability
Thermal analysis techniques are critical for determining the stability and decomposition profile of this compound under controlled temperature programs.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA can reveal the onset temperature of decomposition and the presence of any volatile components. The decomposition of the propargyl ether group is a known thermal process that can lead to cross-linking or degradation at elevated temperatures.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify phase transitions such as melting, as well as exothermic events like decomposition or polymerization of the alkyne functionality. The combination of TGA and DSC provides a comprehensive understanding of the material's thermal stability.
Table 3: Illustrative Thermal Analysis Data for this compound
| Technique | Observation | Temperature Range (°C) |
| TGA | Onset of major weight loss | ~200 - 250 |
| Significant decomposition | >250 | |
| DSC | Endothermic peak (melting) | ~60 - 70 |
| Broad exothermic peak (decomposition/polymerization) | >220 |
Microscopy Techniques for Material Morphology (e.g., SEM, TEM)
Microscopy techniques are utilized to visualize the morphology and surface characteristics of this compound in its solid state.
Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface topography. For a crystalline sample of this compound, SEM can reveal details about crystal habit, size distribution, and the presence of any amorphous domains or surface defects.
Transmission Electron Microscopy (TEM), on the other hand, is used to study the internal structure of the material. By analyzing the diffraction pattern of electrons passing through a thin sample, TEM can provide information about the crystallinity and crystallographic orientation. While more commonly applied to polymeric or nanomaterials, TEM can be insightful for understanding the solid-state packing of organic molecules if suitable crystalline samples can be prepared. The information from these techniques is valuable for correlating the material's bulk properties with its microscopic structure.
Future Directions and Research Gaps
Exploration of Underexplored Reaction Pathways and Selectivity Challenges
The propargyl group in (2-(Prop-2-yn-1-yloxy)phenyl)methanamine is ripe for investigation into a variety of transformations beyond standard applications. The thermal Claisen rearrangement of aryl propargyl ethers can lead to the formation of either benzopyran or tricyclic cores, and computational studies have shown that substituent effects can influence the reaction outcome. nsf.govacs.org A systematic investigation into the Claisen rearrangement of this compound could unveil novel heterocyclic scaffolds.
Furthermore, the intramolecular hydroarylation of aryl propargyl ethers, catalyzed by metals like indium, presents another intriguing pathway. rsc.org The regioselectivity of this reaction, leading to either 5-exo-dig or 6-endo-dig cyclization products, is a significant challenge that warrants detailed mechanistic studies. rsc.org The development of selective catalysts for one cyclization pathway over the other would be a notable advancement. Additionally, the redox isomerization of propargylic alcohols to enals and enones, often requiring a catalyst and co-catalyst, could be adapted for the propargyl ether in this molecule, potentially leading to novel chromene derivatives. nih.gov
Development of Novel Synthetic Strategies for Diversified Derivatives
The development of novel synthetic routes to access a diverse library of this compound derivatives is a critical area for future research. The primary amine of the benzylamine (B48309) moiety offers a convenient handle for a wide range of functionalization reactions. For instance, copper-catalyzed enantioselective aza-Friedel-Crafts reactions could be employed to introduce chirality, a key feature in many biologically active molecules. nih.gov
Moreover, the direct α-C–H functionalization of the benzylamine core represents a powerful strategy for introducing new substituents. researchgate.net Palladium-catalyzed C-H cross-coupling reactions, for example, could be used for the kinetic resolution of racemic benzylamines, providing access to enantiomerically pure derivatives. chu-lab.org The synthesis of α-substituted primary benzylamines can also be achieved through copper-catalyzed cross-dehydrogenative coupling. chemistryviews.org These advanced synthetic methods would enable the creation of a wide array of derivatives with tailored properties.
Integration into Multi-Functional Systems and Smart Materials
The propargyl group of this compound is an ideal anchor for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nd.edusigmaaldrich.com This highly efficient and selective reaction can be used to graft the molecule onto polymers, surfaces, and nanoparticles, opening the door to a vast range of applications in materials science.
One promising area is the development of smart hydrogels. nih.govrsc.org By incorporating this compound into a polymer network via click chemistry, it may be possible to create materials that respond to external stimuli such as pH or the presence of specific metal ions, owing to the coordinating ability of the benzylamine group. Furthermore, propargyl ether-functionalized polymers have been shown to exhibit high thermal stability and desirable mechanical properties, suggesting that polymers derived from this compound could find use as high-performance materials. rsc.orgrsc.org The synthesis of bis(propargyl) aromatic ethers has also been explored as a potential replacement for isocyanate-based curators in energetic materials. rsc.org
Advanced Theoretical Models for Predictive Chemistry
Computational chemistry offers a powerful tool for predicting the reactivity and properties of this compound and its derivatives, thereby guiding experimental efforts. Density functional theory (DFT) has been successfully employed to study the mechanisms of various reactions involving both aryl propargyl ethers and benzylamines.
For instance, DFT calculations have been used to elucidate the competing reaction cascades following the Claisen rearrangement of aryl propargyl ethers, explaining how substituents influence reactivity and regioselectivity. nsf.govacs.org Similar computational studies on this compound could predict the most favorable conditions for specific transformations. Theoretical models have also been applied to understand the mechanism of gold-catalyzed cycloisomerization of aryl propargyl ethers and the iridium-catalyzed ortho-C–H alkenylation of benzylamines. acs.orgnih.gov Developing accurate theoretical models for this specific molecule would accelerate the discovery of new reactions and materials.
Potential for Catalyst Development and Sustainable Chemical Processes
The benzylamine moiety in this compound can act as a ligand for transition metals, opening up possibilities for its use in catalysis. Benzylamine derivatives have been successfully employed as ligands in a variety of catalytic transformations. researchgate.net The presence of both a nitrogen and an oxygen donor atom in this compound makes it a potential bidentate ligand.
Furthermore, the development of sustainable catalytic processes for the synthesis and transformation of this molecule is a key research goal. For example, the use of earth-abundant metal catalysts, such as nickel, for the N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources offers a greener alternative to traditional methods. acs.org Similarly, iron-catalyzed substitution reactions of propargylic alcohols provide an environmentally benign route to a variety of derivatives. organic-chemistry.org The application of such sustainable catalytic methods to the synthesis and functionalization of this compound would be a significant contribution to green chemistry. The catalytic hydrogenolysis of benzylamine derivatives has also been studied, which could be relevant for transformations of the target molecule. lookchem.com
Q & A
Q. What are the recommended synthetic routes for (2-(Prop-2-yn-1-yloxy)phenyl)methanamine?
The compound is synthesized via propargylation of phenolic derivatives. A general procedure involves reacting 2-hydroxyphenylmethanamine with propargyl bromide in DMF under basic conditions (e.g., K₂CO₃). After stirring at room temperature, the reaction is quenched with ice, extracted with ethyl acetate, and purified via column chromatography. This method ensures regioselective O-propargylation while preserving the amine functionality .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the propargyl ether linkage (δ ~4.6–4.8 ppm for –O–CH₂–C≡CH) and aromatic protons.
- FTIR : Peaks at ~2120 cm⁻¹ (C≡C stretch) and ~3300 cm⁻¹ (N–H stretch).
- Mass Spectrometry (ESI-MS) : To verify molecular ion [M+H]+ at m/z 162.2.
- X-ray Crystallography : For unambiguous structural confirmation using SHELX refinement .
Q. What are the critical physicochemical properties influencing experimental design?
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
Discrepancies (e.g., anisotropic displacement, twinning) require iterative refinement using SHELXL. Key steps:
Q. What bioorthogonal applications leverage the propargyl group in this compound?
The propargyl ether participates in copper-free click reactions (e.g., strain-promoted azide-alkyne cycloaddition). Example:
Q. How can decomposition of the propargyl ether be mitigated during reactions?
- Thermal Stability : Avoid temperatures >100°C; use Schlenk techniques for air-sensitive steps.
- Acid/Base Sensitivity : Limit exposure to strong acids/bases (pH 6–8 preferred).
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidative side reactions. Evidence from analogous propargyl ether syntheses supports these protocols .
Data Contradiction Analysis
Q. How to reconcile conflicting pKa values reported in literature?
Variations in pKa (e.g., ±0.10) arise from solvent effects (aqueous vs. DMSO) and measurement methods (potentiometric vs. spectrophotometric). Recommendations:
- Use ab initio calculations (e.g., COSMO-RS) to predict solvent-dependent protonation states.
- Validate experimentally via UV-Vis titration in the intended reaction medium .
Methodological Guidelines
- Synthesis Optimization : Scale-up requires controlled addition of propargyl bromide to avoid exothermic side reactions.
- Safety Protocols : Refer to SDS for handling amines (skin/eye irritation risks; use PPE) .
- Computational Support : Employ Gaussian or ORCA for transition-state modeling of click reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
